![molecular formula C12H8F4N2O3 B2948064 Methyl 1-[(2,3,5,6-tetrafluorophenoxy)methyl]pyrazole-3-carboxylate CAS No. 1005626-10-7](/img/structure/B2948064.png)
Methyl 1-[(2,3,5,6-tetrafluorophenoxy)methyl]pyrazole-3-carboxylate
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Overview
Description
Methyl 1-[(2,3,5,6-tetrafluorophenoxy)methyl]pyrazole-3-carboxylate, also known as TFMP, is a chemical compound that has been widely researched for its potential use in various scientific applications.
Scientific Research Applications
Methyl 1-[(2,3,5,6-tetrafluorophenoxy)methyl]pyrazole-3-carboxylate has been studied for its potential use in various scientific applications, including as a fluorescent probe for imaging intracellular calcium ions, as a modulator of TRPC3 ion channels, and as a potential treatment for cancer and other diseases.
Mechanism of Action
Methyl 1-[(2,3,5,6-tetrafluorophenoxy)methyl]pyrazole-3-carboxylate has been shown to bind to TRPC3 ion channels and modulate their activity, leading to changes in intracellular calcium levels. This mechanism of action has been implicated in the compound's potential use as a fluorescent probe and as a treatment for diseases such as cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including modulation of intracellular calcium levels, inhibition of cancer cell growth, and regulation of immune system function. However, further research is needed to fully understand the compound's effects on various biological systems.
Advantages and Limitations for Lab Experiments
Methyl 1-[(2,3,5,6-tetrafluorophenoxy)methyl]pyrazole-3-carboxylate has several advantages for use in lab experiments, including its fluorescent properties, high binding affinity to TRPC3 ion channels, and potential therapeutic applications. However, limitations include its relatively high cost and potential toxicity at high concentrations.
Future Directions
There are several potential future directions for research on Methyl 1-[(2,3,5,6-tetrafluorophenoxy)methyl]pyrazole-3-carboxylate, including further exploration of its mechanism of action, development of new synthetic methods for the compound, and investigation of its potential therapeutic applications in various diseases. Additionally, this compound could be studied in combination with other compounds to enhance its effects or reduce toxicity.
Synthesis Methods
Methyl 1-[(2,3,5,6-tetrafluorophenoxy)methyl]pyrazole-3-carboxylate can be synthesized through a multi-step process, starting with the reaction of 2,3,5,6-tetrafluorophenol with paraformaldehyde to form 2,3,5,6-tetrafluorophenylmethanol. This intermediate is then reacted with 1-methyl-1H-pyrazole-3-carboxylic acid and a coupling reagent to yield the final product, this compound.
properties
IUPAC Name |
methyl 1-[(2,3,5,6-tetrafluorophenoxy)methyl]pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F4N2O3/c1-20-12(19)8-2-3-18(17-8)5-21-11-9(15)6(13)4-7(14)10(11)16/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHOPQUXWNVYBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)COC2=C(C(=CC(=C2F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F4N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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